![molecular formula C20H24N2O2S B5111846 4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)
4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide
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Overview
Description
4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide, commonly known as BECB, is a chemical compound with potential applications in scientific research. This compound is a member of the carbonothioylbenzamide family of compounds, which have been studied for their biological activities. In
Mechanism of Action
The mechanism of action of BECB is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth. Additionally, BECB has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BECB has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant activities, BECB has been shown to have antifungal and antibacterial activities. Additionally, BECB has been shown to affect the expression of certain genes involved in cancer cell growth and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of BECB is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, BECB is relatively easy to synthesize and purify, making it a good candidate for further research. However, one limitation of BECB is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on BECB. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of BECB and to identify its molecular targets. Finally, studies are needed to optimize the synthesis and purification methods for BECB to improve its effectiveness as a research tool.
Synthesis Methods
The synthesis of BECB involves the reaction of 4-butoxybenzoyl chloride with 4-ethylphenylthiourea in the presence of a base. The resulting product is then treated with hydrochloric acid to yield BECB. This synthesis method has been reported in several research articles and has been shown to yield high purity BECB.
Scientific Research Applications
BECB has been studied for its potential applications in scientific research. One of the main areas of interest is its anticancer activity. Studies have shown that BECB can inhibit the growth of cancer cells in vitro and in vivo. Additionally, BECB has been shown to have anti-inflammatory and antioxidant activities, which could make it a potential therapeutic agent for a variety of diseases.
properties
IUPAC Name |
4-butoxy-N-[(4-ethylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-3-5-14-24-18-12-8-16(9-13-18)19(23)22-20(25)21-17-10-6-15(4-2)7-11-17/h6-13H,3-5,14H2,1-2H3,(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGDPQZSAUDXJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[(4-ethylphenyl)carbamothioyl]benzamide |
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